Product packaging for Tris(silylmethyl)silane(Cat. No.:)

Tris(silylmethyl)silane

Cat. No.: B12433147
M. Wt: 164.50 g/mol
InChI Key: FSDJIXWDVNLEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current Perspectives and Research Trajectories of Tris(trimethylsilyl)silane (B43935) Chemistry

The research landscape for Tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH or TTMSS, is vibrant and continuously expanding. nih.gov Current studies are focused on leveraging its unique reactivity to develop novel synthetic methodologies and advanced materials. A primary area of investigation is its role as a superior alternative to traditional, more toxic radical mediators. organic-chemistry.org

Recent research has highlighted its efficacy in various radical-based transformations conducted in aqueous media, demonstrating its utility for both water-soluble and hydrophobic substrates. organic-chemistry.org Furthermore, its application has been extended to photochemistry. Under visible-light irradiation and without the need for metal catalysts or additives, Tris(trimethylsilyl)silane promotes intramolecular reductive cyclizations to synthesize important nitrogen-containing heterocycles like indoles and oxindoles. rsc.org This method is valued for its mild conditions and tolerance of a broad spectrum of functional groups. rsc.org

In the field of polymer chemistry, Tris(trimethylsilyl)silane is being explored as a highly efficient co-initiator in photo-induced radical polymerization. mdpi.comnih.gov The silyl (B83357) radicals generated from TTMSS exhibit high reactivity for addition to double bonds, leading to increased polymerization rates and final conversions compared to conventional systems. nih.gov This has significant implications for the development of new materials, including dental adhesives and other specialized polymers. nih.gov Research also continues into its use in hydrosilylation reactions, where it adds across double and triple bonds, and in the reduction of various functional groups. researchgate.netsigmaaldrich.com

Interactive Data Table: Recent Research Applications of Tris(trimethylsilyl)silane

Research AreaSpecific ApplicationKey Finding
Green Chemistry Radical-based transformations in waterEffective for both hydrophilic and hydrophobic substrates when mixed with an initiator at 100°C. organic-chemistry.org
Photocatalysis Synthesis of indoles and oxindolesEnables synthesis via reductive cyclization under visible light, free of metals or additives. rsc.org
Polymer Science Co-initiator for photo-polymerizationSilyl radicals from TTMSS show high reactivity, improving polymerization rates and conversions. mdpi.comnih.gov
Organic Synthesis Radical cyclizationsProvides unprecedented diastereoselectivity in the formation of disubstituted piperidines. nih.gov
Organic Synthesis Dehalogenation of organic halidesUsed in a radical chain reaction to efficiently remove halogen atoms from organic molecules. organic-chemistry.org
Materials Science Precursor for low-k thin filmsA related compound, Tris(trimethylsiloxy)silane, is used to create insulating layers in electronics. researchgate.net

Historical Development and Evolution of Academic Studies on Tris(trimethylsilyl)silane

The study of organosilicon chemistry began in the 19th century, with the first organochlorosilane compound being prepared in 1863. wikipedia.org Tris(trimethylsilyl)silane itself was first synthesized and described in the literature in 1965 by Gilman and his coworkers. nih.gov However, for nearly two decades, its potential as a specialized reagent remained largely unexplored.

The pivotal moment in the academic study of Tris(trimethylsilyl)silane came in the mid-1980s. It was "rediscovered" by the research group of Chryssostomos Chatgilialoglu, who recognized its potential as a radical-based reducing agent. organic-chemistry.orgnih.gov Discoveries during this period revealed that substituting alkyl groups with silyl groups on a central silicon atom significantly weakens the Si-H bond. organic-chemistry.org This insight was crucial for identifying Tris(trimethylsilyl)silane as a viable, less toxic alternative to tributyltin hydride, which was the reagent of choice for radical reactions at the time but posed toxicity concerns. organic-chemistry.orgorgsyn.org

The first major publication detailing its synthetic capabilities appeared in 1988, describing the reduction of halides. organic-chemistry.org An interesting anecdote from this period highlights its reactivity: when the research team first synthesized the compound, they could not detect the Si-H signal in the NMR spectrum because the reagent had immediately reduced the deuterated chloroform (B151607) solvent (CDCl₃) to chloroform (CHCl₃) inside the NMR tube. organic-chemistry.org Since this period, research has firmly established Tris(trimethylsilyl)silane as a milestone reagent in radical-based synthetic chemistry, capable of mediating a wide array of reactions including reductions, cyclizations, and hydrosilylations. wikipedia.orgorganic-chemistry.orgnih.gov

Interactive Data Table: Key Properties of Tris(trimethylsilyl)silane

PropertyValue
Chemical Formula C₉H₂₈Si₄ wikipedia.org
Molar Mass 248.66 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 0.806 g/cm³ at 25 °C wikipedia.org
Boiling Point 82–84 °C at 12 Torr wikipedia.org
Refractive Index n20/D 1.489 sigmaaldrich.com
Si-H Bond Dissociation Energy ~79-84 kcal/mol wikipedia.orgorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H16Si4 B12433147 Tris(silylmethyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H16Si4

Molecular Weight

164.50 g/mol

IUPAC Name

tris(silylmethyl)silane

InChI

InChI=1S/C3H16Si4/c4-1-7(2-5)3-6/h7H,1-3H2,4-6H3

InChI Key

FSDJIXWDVNLEJP-UHFFFAOYSA-N

Canonical SMILES

C([SiH3])[SiH](C[SiH3])C[SiH3]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Tris Silylmethyl Silane Compounds

Direct Synthesis Approaches to Tris(silylmethyl)silane

Direct synthesis methods aim to construct the this compound framework in a single key step from readily available starting materials. One such approach involves the reaction of trimethylsilyl (B98337) chloride and trichlorosilane (B8805176) in the presence of lithium metal. wikipedia.org This method directly yields tris(trimethylsilyl)silane (B43935), albeit in modest yields. wikipedia.org The reaction proceeds via a reductive silylation, where the lithium metal facilitates the coupling of the silicon precursors.

Another notable direct synthesis is a one-pot reaction that produces tris(trimethylsilyl)silane in high yields. orgsyn.org This procedure involves the reaction of tetrachlorosilane (B154696) and chlorotrimethylsilane (B32843) with lithium powder in anhydrous tetrahydrofuran. orgsyn.org The reaction mixture is carefully controlled at low temperatures during the addition of the silicon halides. orgsyn.org Subsequent treatment with methyllithium-lithium bromide complex is followed by hydrolysis to afford the final product. orgsyn.org

Starting MaterialsReagentsProductYieldReference
Trimethylsilyl chloride, TrichlorosilaneLithiumTris(trimethylsilyl)silaneModest wikipedia.org
Tetrachlorosilane, ChlorotrimethylsilaneLithium, Methyllithium-lithium bromide complexTris(trimethylsilyl)silaneHigh orgsyn.org

Precursor-Based Synthesis of this compound and Its Derivatives

Precursor-based methods offer a more controlled and often higher-yielding approach to this compound and its substituted analogs. These strategies typically involve the generation of a key intermediate, such as a silyl (B83357) anion or an organometallic reagent, which is then further reacted to build the target molecule.

A common precursor for the synthesis of tris(trimethylsilyl)silane is tetrakis(trimethylsilyl)silane (B1295357). wikipedia.orggoogle.com This compound can be reacted with an alkyllithium reagent, such as methyllithium, to generate the tris(trimethylsilyl)silyllithium anion. wikipedia.orggoogle.com This highly reactive silyl anion can then be protonated by treatment with an acid, like hydrochloric acid, to furnish tris(trimethylsilyl)silane. wikipedia.orggoogle.com

Similarly, alkali metal alkoxides can be employed to generate the silyl anion from tetrakis(trimethylsilyl)silane. google.com For instance, potassium tert-butoxide reacts with tetrakis(trimethylsilyl)silane to form the corresponding potassium silyl anion, which upon acidic workup, yields tris(trimethylsilyl)silane. google.com

PrecursorReagentIntermediateFinal StepProductReference
Tetrakis(trimethylsilyl)silaneMethyllithiumTris(trimethylsilyl)silyllithiumHClTris(trimethylsilyl)silane wikipedia.orggoogle.com
Tetrakis(trimethylsilyl)silanePotassium tert-butoxideTris(trimethylsilyl)silylpotassiumAcid HydrolysisTris(trimethylsilyl)silane google.com

Organometallic coupling reactions provide a powerful tool for the synthesis of substituted tris(silylmethyl)silanes, allowing for the introduction of a wide range of organic functionalities. One such method involves the transmetalation of tris(trimethylsilyl)silyllithium with anhydrous magnesium bromide to generate a silyl-Grignard reagent, [(Me₃Si)₃SiMgBr]. acs.org This silyl-Grignard reagent can then participate in cross-coupling reactions with aryl bromides to form aryl-substituted tris(trimethylsilyl)silanes. acs.org

Another approach utilizes the reaction of [tris(trimethylsilyl)silyl]potassium with (chloromethyl)silanes. acs.org For example, the reaction with (chloromethyl)trimethylsilane, bis(chloromethyl)dimethylsilane, and tris(chloromethyl)methylsilane (B6307387) yields the corresponding {[tris(trimethylsilyl)silyl]methyl}silanes. acs.org

A notable advanced route for the synthesis of aryltris(trimethylsilyl)silanes is a one-pot procedure that circumvents the need for isolating reactive intermediates. acs.org This method combines tris(trimethylsilyl)potassium, an aryl Grignard reagent (ArMgBr), and an aryl bromide (ArBr) to directly afford the desired aryltris(trimethylsilyl)silane in good yields. acs.org The reaction is believed to proceed through a mechanism involving the silyl anion and the Grignard reagent, facilitating the coupling with the aryl bromide. acs.org This one-pot synthesis has been successfully applied to various substituted aryl bromides, providing a versatile and efficient route to this class of compounds. acs.org

Aryl BromideGrignard ReagentSilyl SourceProductYieldReference
Phenyl bromidePhenylmagnesium bromideTris(trimethylsilyl)potassiumPhenyltris(trimethylsilyl)silane60-69% acs.org

Controlled Functionalization and Derivatization Strategies of this compound

Tris(trimethylsilyl)silane is a valuable reagent for various organic transformations, particularly in radical chemistry. nih.gov Its weak Si-H bond allows it to act as an efficient hydrogen atom donor, making it a less toxic alternative to organotin hydrides like tributyltin hydride. wikipedia.orgorganic-chemistry.org

One of the key applications of tris(trimethylsilyl)silane is in hydrosilylation reactions. nih.gov The radical-based hydrosilylation of alkenes and alkynes with tris(trimethylsilyl)silane proceeds with high regioselectivity to afford anti-Markovnikov addition products. nih.gov

Furthermore, tris(trimethylsilyl)silane is widely used as a mediator in consecutive radical reactions, such as radical cyclizations. nih.govresearchgate.netnih.gov For instance, it has been employed in the cyclization of 7-substituted 6-aza-8-bromooct-2-enoates to produce 2,4-disubstituted piperidines with high diastereoselectivity. researchgate.netnih.gov The use of tris(trimethylsilyl)silane in these reactions often leads to an enhancement in diastereomeric ratios compared to traditional reagents like tributyltin hydride. nih.gov

The derivatization of the tris(trimethylsilyl)silyl group can also be achieved through the reaction of its lithium salt, tris(trimethylsilyl)silyllithium, with various electrophiles. For example, reaction with elemental chalcogens (sulfur, selenium, or tellurium) leads to the formation of the corresponding chalcogenide derivatives, (Me₃Si)₃SiELi (E = S, Se, Te). wikipedia.org

Reactivity and Mechanistic Investigations of Tris Silylmethyl Silane

Radical-Mediated Transformations Involving Tris(trimethylsilyl)silane (B43935)

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, has emerged as a significant reagent in radical chemistry, serving as a non-toxic alternative to organotin compounds like tributyltin hydride. rsc.orgorganic-chemistry.org Its utility stems from the relatively weak silicon-hydrogen bond, which has a bond dissociation energy of approximately 79 kcal/mol, facilitating the generation of the tris(trimethylsilyl)silyl radical, (Me3Si)3Si•. organic-chemistry.orgwikipedia.org This radical can initiate a variety of chemical transformations.

Reductive Dehalogenation and Functional Group Reductions with Tris(trimethylsilyl)silane

Tris(trimethylsilyl)silane is an effective reducing agent for a variety of functional groups, most notably in reductive dehalogenation. nih.gov The mechanism involves the generation of the (TMS)3Si• radical, which then abstracts a halogen atom from an organic halide to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another molecule of TTMSS, propagating the radical chain and yielding the dehalogenated product. nih.gov This method is applicable to the reduction of alkyl chlorides, bromides, and iodides. nih.govacs.org

Beyond dehalogenation, TTMSS is utilized in the deoxygenation of alcohols through their thiocarbonyl derivatives, a reaction known as the Barton-McCombie deoxygenation. rsc.orgrsc.org It is also effective in the reduction of other functional groups such as selenides, nitroxides to secondary amines, and phosphine (B1218219) sulfides and selenides to the corresponding phosphines. nih.gov The versatility and functional group tolerance of these reactions make TTMSS a valuable tool in organic synthesis. rsc.orgrsc.org The efficiency of these reductions can be enhanced through the use of microreactor technology, which allows for rapid and controlled reaction conditions. rsc.orgrsc.orgnih.govrsc.orgresearchgate.net

Table 1: Examples of Reductive Dehalogenation and Functional Group Reductions with Tris(trimethylsilyl)silane

Substrate Product Reagents Yield (%) Reference
1-Bromoadamantane Adamantane (Me3Si)3SiH, AIBN 95 nih.gov
Dodecyl xanthate Dodecane (Me3Si)3SiH, AIBN Excellent rsc.org
Dodecyl imidazolylthiocarbamate Dodecane (Me3Si)3SiH, AIBN Excellent rsc.org
Phenylselenylcyclohexane Cyclohexane (Me3Si)3SiH, AIBN 92 nih.gov

Hydrosilylation Reactions Initiated by Tris(trimethylsilyl)silane

The radical-mediated hydrosilylation of unsaturated carbon-carbon bonds is a key application of tris(trimethylsilyl)silane. dntb.gov.ua This process involves the addition of the Si-H bond across a double or triple bond. The reaction is initiated by the formation of the (TMS)3Si• radical, which then adds to the unsaturated substrate in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. nih.govresearchgate.net This intermediate then abstracts a hydrogen atom from a TTMSS molecule to afford the hydrosilylated product and regenerate the silyl (B83357) radical, continuing the chain reaction. nih.gov

This method is effective for both electron-rich and electron-poor alkenes and alkynes. rsc.orgnih.gov Hydrosilylation of terminal alkynes with TTMSS often exhibits high stereoselectivity, predominantly yielding the Z-isomer of the resulting vinylsilane. rsc.org The reaction can be initiated thermally with radical initiators like azobisisobutyronitrile (AIBN) or photochemically. nih.govresearchgate.net Air can also serve as an efficient initiator for these reactions under solvent-free conditions. lookchem.com

Table 2: Hydrosilylation of Alkenes and Alkynes with Tris(trimethylsilyl)silane

Substrate Product Initiator Yield (%) Isomer Ratio (Z:E) Reference
1-Hexadecene 1-(Tris(trimethylsilyl)silyl)hexadecane AIBN 86 - rsc.org
1-Octyne 1-(Tris(trimethylsilyl)silyl)-1-octene AIBN 91 77:23 rsc.org
1-Ethynylcyclohexanol 1-(1-(Tris(trimethylsilyl)silyl)vinyl)cyclohexan-1-ol AIBN 94 11:89 (E:Z) rsc.org
Phenylacetylene (Z)-Phenyl(tris(trimethylsilyl)silyl)ethene Et3B/O2 High High cis nih.gov

Radical Addition Reactions of Tris(trimethylsilyl)silane with Unsaturated Substrates

The tris(trimethylsilyl)silyl radical readily adds to a variety of unsaturated substrates, including alkenes, alkynes, and allenes. researchgate.netresearchgate.netnih.gov The rate constants for the addition of the (TMS)3Si• radical to various alkenes have been determined, showing that the reaction is efficient for both electron-rich and electron-poor double bonds. nih.govresearchgate.net For instance, the rate constants for addition to styrene (B11656) and acrylonitrile (B1666552) are on the order of 10^7 M⁻¹s⁻¹. researchgate.net

These addition reactions can be utilized to form new carbon-silicon bonds and can be the initial step in more complex transformations. For example, the addition of perfluoroalkyl iodides to allenes can be mediated by TTMSS, where the silyl radical initiates the formation of a perfluoroalkyl radical. nih.gov The regioselectivity of the addition to unsymmetrical substrates is a key aspect of these reactions.

Consecutive Radical Cascade Reactions Mediated by Tris(trimethylsilyl)silane

Tris(trimethylsilyl)silane is an excellent mediator for consecutive radical reactions, often referred to as radical cascades. dntb.gov.ua In these processes, an initially formed radical undergoes one or more subsequent transformations, such as cyclization or rearrangement, before the reaction is terminated by hydrogen abstraction from TTMSS. orgsyn.org

A notable application is in radical cyclizations, where an organic halide containing an unsaturated moiety can be converted into a cyclic product. rsc.org The use of TTMSS in these reactions can lead to high diastereoselectivity. rsc.org For example, the cyclization of certain 6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines proceeds with significantly higher diastereomeric ratios when TTMSS is used instead of tributyltin hydride. rsc.org These cascade reactions allow for the construction of complex molecular architectures from simple precursors in a single step. researchgate.net

Hydrogen Abstraction Reactivity of Tris(trimethylsilyl)silane

The ability of tris(trimethylsilyl)silane to act as a hydrogen atom donor is fundamental to its role in radical chemistry. The relatively weak Si-H bond allows for efficient hydrogen abstraction by carbon-centered and other radicals. wikipedia.org The rate constants for hydrogen abstraction from TTMSS by various radicals have been measured. For example, the reaction with diarylaminyl radicals has rate constants in the range of 2-50 M⁻¹s⁻¹ at 364.2 K. acs.org

The hydrogen abstraction step is crucial for terminating radical chain reactions in a productive manner, leading to the desired reduced or functionalized products. nih.gov The reactivity of TTMSS in hydrogen abstraction is influenced by the nature of the abstracting radical. acs.org For instance, the rate constants for hydrogen abstraction from TTMSS by the benzophenone (B1666685) triplet state and the tert-butoxyl radical are significantly higher than those for triethylsilane, highlighting the enhanced reactivity of TTMSS due to its lower Si-H bond dissociation energy. nih.gov

Table 3: Rate Constants for Hydrogen Abstraction from Silanes

Radical Silane (B1218182) Rate Constant (kH, M⁻¹s⁻¹) at 25°C Reference
Benzophenone triplet Et3SiH 0.83 x 10⁷ nih.gov
Benzophenone triplet (Me3Si)3SiH 8.0 x 10⁷ nih.gov
tert-Butoxyl Et3SiH 1.0 x 10⁷ nih.gov
tert-Butoxyl (Me3Si)3SiH 9.6 x 10⁷ nih.gov

Coordination Chemistry and Ligand Properties of Tris(silylmethyl)silane Fragments

The tris(trimethylsilyl)silyl group, also known as the hypersilyl group, can function as a bulky ligand in coordination and organometallic chemistry. researchgate.net The deprotonation of tris(trimethylsilyl)silane yields the tris(trimethylsilyl)silanide anion, [(Me3Si)3Si]⁻, which can be coordinated to a variety of metal centers. wikipedia.org

The steric bulk of the hypersilyl ligand plays a crucial role in stabilizing coordinatively unsaturated metal complexes. nih.gov For example, it has been used in the synthesis of silyl lanthanide(II) complexes. However, the synthesis and isolation of these complexes can be challenging due to the tendency for solvent coordination. nih.gov To address this, modified silyl ligands incorporating intramolecular donor atoms have been developed to saturate the coordination sphere of the metal center. nih.gov

The synthesis of alkali metal tris(silyl)silanides, such as (H3Si)3SiLi, has been investigated, but their isolation can be difficult due to their tendency to oligomerize. d-nb.info The stability of these silanides can be influenced by the counterion and the presence of chelating ligands like tetramethylethylenediamine (TMEDA). d-nb.info The reactivity of these silanides has been explored in transmetalation reactions with various metal halides, leading to the formation of new metal-silyl complexes. d-nb.info

Synthesis and Characterization of Metal Complexes with Silylmethyl Ligands

The synthesis of metal complexes incorporating silylmethyl ligands, such as those derived from this compound, is achieved through various established routes in organometallic chemistry. A primary method involves the reaction of a metal halide with a silylmethylating agent, typically a lithium or Grignard reagent derived from the parent silane. These reactions result in the displacement of halide ligands and the formation of a metal-carbon bond with the silylmethyl group.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative; ¹H NMR can identify the protons on the methylene (B1212753) bridge and the silyl groups, while ²⁹Si NMR provides direct evidence of the silicon environments, confirming the integrity of the ligand framework upon coordination. X-ray crystallography offers definitive structural elucidation, providing precise bond lengths and angles, which are crucial for understanding the steric and electronic properties of the coordinated silylmethyl ligand. For instance, the coordination of Schiff base ligands to metal ions like Zn(II), Cr(III), and Mn(II) has been confirmed using techniques including mass spectrometry, UV-Visible spectroscopy, FT-IR, and thermal analyses, which reveal characteristic bands for metal-ligand bonds. nih.gov

The coordination behavior of ligands containing silylene donors has also been investigated. For example, a mixed-donor ligand featuring both silylene and phosphine sites shows different coordination modes depending on the metal center, acting as a chelate or a monodentate ligand. nih.gov This highlights the versatility of silicon-based ligands in stabilizing various coordination geometries.

Investigation of Hypersilyl Ligand Behavior

The term "hypersilyl" typically refers to the sterically demanding tris(trimethylsilyl)silyl ligand, [Si(SiMe₃)₃]⁻. wikipedia.org This bulky substituent is renowned for its ability to stabilize unusual low-valent and low-coordinate species of main-group elements and transition metals due to its significant steric bulk and strong σ-donor properties. researchgate.net Its pronounced steric effect provides kinetic stability to reactive metal centers, preventing decomposition pathways such as dimerization. researchgate.net

The electronic nature of the hypersilyl ligand allows it to stabilize a wide range of metal complexes. researchgate.net The reaction of the potassium salt of the hypersilyl anion, K{Si(SiMe₃)₃}, with an amidinato dichlorosilylene, PhC(NtBu)₂SiHCl₂, yields a stable silylene, PhC(NtBu)₂Si{Si(SiMe₃)₃}, demonstrating the ligand's capacity to support reactive silicon(II) centers. acs.org The resulting silylene exhibits a trigonal-planar geometry around the divalent silicon atom, confirmed by X-ray crystallography. acs.org

The reactivity of metal complexes containing hypersilyl ligands is a subject of extensive research. For instance, reactions of a hypersilyl germylene [PhC(NtBu)₂GeSi(SiMe₃)₃] with various organic azides and diazoalkanes are driven by the insertion of the organic fragment into the germanium-silicon bond. researchgate.net This showcases how the electronic properties and steric bulk of the hypersilyl group can influence the reaction pathways of the resulting complexes.

Catalytic Applications and Underlying Mechanisms

Photoredox Catalysis Involving Tris(trimethylsilyl)silane

Tris(trimethylsilyl)silane (TTMSS) has emerged as a key reagent in photoredox catalysis, functioning as a hydrogen atom donor and a precursor to the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. wikipedia.org This stabilized silyl radical is instrumental in a variety of synthetic transformations, particularly in carbon-carbon bond formation and reduction reactions. organic-chemistry.orgnih.gov

A prominent application is in metallaphotoredox catalysis for cross-electrophile coupling. In this dual catalytic system, a photocatalyst, upon excitation by visible light, facilitates the generation of the silyl radical from TTMSS. nih.gov This silyl radical then performs a halogen-atom abstraction from an alkyl halide (e.g., an alkyl bromide). This step is highly efficient and irreversible due to the significant difference in bond dissociation energies between the newly formed Si-Br bond and the original C-Br bond. nih.gov The resulting alkyl radical can then participate in a nickel-catalyzed cross-coupling reaction with an aryl halide. nih.gov

The general mechanism for this process is outlined below:

Photoexcitation: A photocatalyst (e.g., an iridium complex) absorbs visible light and reaches an excited state.

Silyl Radical Generation: The excited photocatalyst interacts with TTMSS, leading to the formation of the (Me₃Si)₃Si• radical.

Halogen Atom Abstraction: The silyl radical abstracts a halogen atom from an alkyl halide (R-X) to generate an alkyl radical (R•).

Cross-Coupling Cycle: Simultaneously, a Ni(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X). The resulting Ni(II) complex then couples with the alkyl radical (R•), and subsequent reductive elimination yields the desired Csp³–Csp² coupled product (Ar-R) and regenerates the Ni(0) catalyst. nih.gov

This methodology has also been applied to Giese-type reactions, where non-activated alkyl radicals generated from alkyl bromides via the silyl radical intermediate add to Michael acceptors. rsc.org Control experiments confirm that the reaction requires the presence of the photocatalyst, visible light, and the silane, underscoring the synergistic roles of these components. nih.govrsc.org

Reaction Type Catalyst System Role of TTMSS Key Mechanistic Step Ref.
Cross-Electrophile CouplingIr-photocatalyst / Ni-catalystSilyl Radical PrecursorHalogen-atom abstraction from alkyl bromide nih.gov
Giese ReactionIr-photocatalystSilyl Radical PrecursorGeneration of non-activated alkyl radicals rsc.org
Hydroacylation of AlkenesPhotoredox CatalystHydrogen SourceGeneration of acyl radicals from carboxylic acids organic-chemistry.org

Transition Metal-Catalyzed Reactions Directed by Silylmethyl Moieties

Silylmethyl groups can serve as directing groups in transition metal-catalyzed C-H functionalization reactions, enabling site-selective transformations that would otherwise be difficult to achieve. The introduction of a silylmethyl group onto a substrate, such as a secondary amine, allows for the targeted activation of specific C-H bonds. escholarship.org

For example, iridium-catalyzed silylation of unactivated sp³ C-H bonds can be directed by a silylmethyl group on a secondary amine. This process leads to the formation of silapyrrolidines through the functionalization of the β-C-H bond. escholarship.org These cyclic products can then be converted into valuable 1,2-amino alcohols via oxidation, demonstrating a powerful strategy for the site-selective oxidation of amines. escholarship.org

The mechanism of these reactions generally involves the coordination of the transition metal to a heteroatom (like nitrogen in an amine) and subsequent intramolecular C-H activation, guided by the proximity of the silylmethyl moiety. This directed activation ensures high regioselectivity. The choice of transition metal catalyst and ligands is crucial for achieving high efficiency and, in some cases, enantioselectivity. escholarship.org The development of such catalytic systems expands the toolbox for synthesizing complex organic molecules by leveraging the directing ability of silylmethyl groups.

Co-initiator Roles of Tris(trimethylsilyl)silane in Polymerization Catalysis

Tris(trimethylsilyl)silane (TTMSS) is a highly effective co-initiator in various radical polymerization systems, often outperforming traditional amine-based co-initiators. researchgate.net It is particularly valuable in photopolymerization, where it works in conjunction with a photosensitizer or photoinitiator to generate the radicals necessary to initiate the polymerization chain reaction. nih.gov

In dental adhesives and other methacrylate-based resins, TTMSS is used with photosensitizers like camphorquinone (B77051) (CQ). nih.gov Upon irradiation with visible light, the excited photosensitizer interacts with TTMSS to generate tris(trimethylsilyl)silyl radicals. These silyl radicals are highly reactive and can efficiently initiate the polymerization of methacrylate (B99206) monomers. nih.govnih.gov

One of the key advantages of using TTMSS as a co-initiator is its ability to mitigate oxygen inhibition. researchgate.net Oxygen is a known inhibitor of radical polymerization, as it can scavenge radicals to form less reactive peroxy radicals. TTMSS can effectively reduce this inhibition, likely by reacting with oxygen or peroxy radicals, thus allowing the polymerization to proceed efficiently even in aerated media. researchgate.net In some systems, such as those using isopropylthioxanthone (B1242530) as a photosensitizer, the rate of polymerization can even be enhanced in the presence of air when TTMSS is used as a co-initiator. researchgate.net

TTMSS has also been successfully employed in radical-induced cationic frontal polymerization (RICFP). In combination with peroxide-based radical thermal initiators (RTIs), TTMSS acts as an excellent co-initiator for the polymerization of monomers like bisphenol A diglycidyl ether (BADGE), achieving high frontal velocities. rsc.org

Polymerization System Initiator/Photosensitizer Monomer Key Finding Ref.
Dental AdhesiveCamphorquinone (CQ)HEMA/BisGMAIncreased polymerization rate and degree of conversion with increasing TTMSS concentration. nih.gov
Radical PhotopolymerizationBenzophenone, ITX, DyesVariousExcellent performance under air, reducing oxygen inhibition. researchgate.net
Cationic Frontal PolymerizationPeroxide-based RTIs (e.g., BPO, DCP)BADGEEnables stable frontal polymerization with high frontal velocity. rsc.org

Other Significant Reaction Pathways of this compound

While the literature on the specific reaction pathways of this compound, ((H₃Si)CH₂)₃SiH, is not as extensive as that for its trimethylsilyl (B98337) analogue, its reactivity can be inferred from the behavior of related hydrosilanes and silylmethyl compounds. The presence of the Si-H bond is the key feature dictating its reactivity, making it a potential reducing agent and a precursor for silyl radicals under appropriate conditions (e.g., thermal or photochemical initiation).

Hydrosilylation is a fundamental reaction for compounds containing a Si-H bond. In the presence of a suitable catalyst (often a transition metal complex) or a radical initiator, this compound would be expected to add across carbon-carbon double or triple bonds. This reaction would proceed via an anti-Markovnikov addition, attaching the silyl group to the less substituted carbon atom. nih.gov

Furthermore, the silylmethyl groups themselves can participate in rearrangements. For instance, photolysis of certain acylsilanes can lead to a 1,3-silyl shift, resulting in the formation of transient silenes. nih.gov While not documented specifically for this compound, similar photochemical activation could potentially induce rearrangements or fragmentation pathways involving the silylmethyl moieties. The study of tris(silyl)silanides, which are deprotonated forms of tris(silyl)silanes, has shown that these species can undergo metal-metal exchange reactions and can be stabilized by chelate ligands, indicating a rich coordination chemistry. d-nb.info

Generation and Reactivity of Silenes from this compound Precursors

The generation of silenes (compounds containing a silicon-carbon double bond) from polysilane precursors is a well-established area of organosilicon chemistry. Although specific studies on this compound as a direct precursor for silenes are not extensively documented, the photolysis of structurally related acylpolysilanes and phenyl-substituted trisilanes offers a clear indication of the expected reactivity.

Photochemical methods are commonly employed to generate transient silenes. For instance, the laser flash photolysis of phenyl-substituted trisilanes, such as phenyltris(trimethylsilyl)silane, results in the formation of transient silenes through a nih.govdntb.gov.ua-trimethylsilyl migration to the phenyl ring. dntb.gov.uacdnsciencepub.com Similarly, the photolysis of acyltris(trimethylsilyl)silanes can induce a migration of a trimethylsilyl group to the oxygen atom, yielding silene intermediates. researchgate.net These reactive intermediates can be trapped by various reagents, providing evidence of their formation.

The reactivity of these silyl-substituted silenes has been investigated through their interactions with various trapping agents. Common reactions include:

Dimerization: In the absence of other reactants, silenes can dimerize. The nature of the substituents on the silene influences the structure of the resulting dimer. researchgate.net

Addition of Alcohols: Silenes readily react with alcohols, such as methanol, which add across the Si=C double bond. dntb.gov.uacdnsciencepub.com

Reaction with Ketones: The reaction of silenes with ketones like acetone (B3395972) is also observed, leading to addition products. dntb.gov.uacdnsciencepub.com

Cycloaddition Reactions: Silenes can undergo cycloaddition reactions with dienes, such as 2,3-dimethyl-1,3-butadiene, to form cyclic silicon-containing compounds. dntb.gov.uacdnsciencepub.com

The table below summarizes the observed reactivity of silenes generated from precursors analogous to this compound.

Precursor TypeSilene Generation MethodReactantProduct Type
Phenyl-substituted trisilanesLaser Flash PhotolysisMethanolMethoxy-substituted silane
Phenyl-substituted trisilanesLaser Flash PhotolysisAcetoneSilyl enol ether
Phenyl-substituted trisilanesLaser Flash Photolysis2,3-Dimethyl-1,3-butadiene[4+2] Cycloaddition adduct
AcylpolysilanesPhotolysis(self-reaction)Dimer
AcylpolysilanesPhotolysisUnsaturated compoundsCyclic derivatives

Intramolecular Cyclization Reactions

One notable example is the intramolecular C-H bond activation by a photochemically generated silene. In the case of a mesityl-substituted acylsilane, the initially formed silene undergoes an intramolecular insertion into a C-H bond of one of the methyl groups on the mesityl substituent, leading to the formation of a spirocyclic compound. researchgate.netnih.gov This type of reaction highlights the potential for silyl-substituted intermediates to undergo intramolecular cyclization.

Furthermore, silicon-tethered intramolecular radical cyclizations are a known class of reactions, although they typically involve different types of organosilicon starting materials. nih.gov These reactions demonstrate the general principle of using silicon as a tether to facilitate the formation of cyclic structures.

While the specific intramolecular cyclization of this compound remains an area for further investigation, the reactivity patterns of related compounds suggest that under appropriate conditions, such as photolysis or radical initiation, intramolecular rearrangements or cyclizations could be plausible.

The table below outlines a relevant example of an intramolecular cyclization observed in a related organosilicon system.

PrecursorIntermediateReaction TypeProduct
Mesityl-substituted acylsilaneSileneIntramolecular C-H bond insertionSpirocyclic compound

Structural Elucidation and Spectroscopic Analysis of Tris Silylmethyl Silane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tris(silylmethyl)silanes

NMR spectroscopy is the most powerful tool for the structural elucidation of tris(silylmethyl)silane compounds in solution. By analyzing the spectra of various nuclei, particularly ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecular architecture can be assembled.

Proton (¹H) NMR spectroscopy provides foundational information regarding the hydrogen atoms within this compound derivatives. The chemical shifts (δ) of the protons in the silylmethyl (Si-CH₂-Si) and terminal silyl (B83357) (SiH₃) or substituted silyl (e.g., Si(CH₃)₃) groups appear in characteristic regions of the spectrum. Protons on silicon-attached methyl groups typically resonate in the upfield region, often near 0 ppm relative to tetramethylsilane (B1202638) (TMS). The protons of the methylene (B1212753) bridges (Si-CH₂-Si) are also found in this region. The Si-H proton, when present, gives a distinct resonance further downfield.

Coupling between adjacent protons (vicinal coupling) is not typically observed in fully saturated silylmethyl frameworks due to the separation of protons by silicon atoms. However, coupling between protons and magnetically active nuclei like ²⁹Si can be observed as satellite peaks, providing valuable structural information.

A notable feature in the ¹H NMR spectra of certain constrained cyclic silanes is the observation of long-range, four-bond coupling (⁴JH-H), often referred to as "W-coupling". This through-bond coupling occurs when the interacting protons are arranged in a planar "W" configuration. While not always present in acyclic tris(silylmethyl)silanes, its potential appearance in cyclic or sterically hindered derivatives can offer significant insight into the compound's conformation. The presence of such long-range coupling can be confirmed using two-dimensional correlation spectroscopy (COSY). acs.org

Carbon-13 (¹³C) NMR spectroscopy is crucial for characterizing the carbon skeleton of this compound compounds. The chemical shifts of the methylene bridge carbons (Si-C H₂-Si) and the carbons of substituent groups (e.g., methyl groups on silicon) provide direct evidence of the carbon environments.

In studies of [tris(trimethylsilyl)methyl]-substituted silanes, it has been observed that the carbon atoms of the trimethylsilyl (B98337) (Me₃Si) groups within the larger tris(trimethylsilyl)methyl (trisyl or Tsi) moiety absorb within a very narrow chemical shift range. This consistency makes their spectral signature a useful parameter for identifying the presence of the Tsi group in various derivatives. In contrast, the chemical shifts of carbons at other positions in the molecule are more sensitive to changes in substitution, reflecting the different electronic environments. For example, in the series TsiSiMe₂X, the chemical shift of the methyl carbons attached to the central silicon atom (TsiSiMe₂ X) varies significantly with the electronegativity of the substituent X.

The following table presents ¹³C NMR chemical shift data for a series of [tris(trimethylsilyl)methyl]dimethylsilane derivatives, illustrating these trends. gelest.com

Compound (TsiSiMe₂X)δ ¹³C (Me₃Si) (ppm)δ ¹³C (C(SiMe₃)₃) (ppm)δ ¹³C (SiMe₂X) (ppm)
TsiSiMe₂H5.42.5-7.2
TsiSiMe₂Br5.43.54.3
TsiSiMe₂Cl5.33.63.8
TsiSiMe₂OH5.53.50.8
TsiSiMe₃5.63.51.1

Data measured in CDCl₃ and referenced to TMS.

As the core element in these compounds, silicon-29 (B1244352) (²⁹Si) NMR spectroscopy provides unparalleled insight into the structure. The wide chemical shift range of ²⁹Si makes this technique highly sensitive to the local electronic and steric environment of each silicon atom. This allows for the clear differentiation of silicon atoms based on their substitution pattern, such as the central silicon of a this compound core versus the peripheral silicon atoms.

Similar to the observations in ¹³C NMR, studies on [tris(trimethylsilyl)methyl]-substituted compounds show that the ²⁹Si chemical shifts of the Me₃Si groups absorb in a remarkably narrow range, typically between -0.1 and -2.2 ppm. gelest.com This indicates that these silicon nuclei are relatively insensitive to substitution changes elsewhere in the molecule. Conversely, the chemical shift of the central silicon atom (the one bearing the substituent X) is highly dependent on the nature of X. This sensitivity is a powerful diagnostic tool for confirming substitutions at this position.

The connectivity between silicon atoms in more complex polysilanes can be established by observing one-bond (¹JSi-Si) and two-bond (²JSi-C-Si) coupling constants, or more commonly through two-dimensional correlation experiments.

The table below provides ²⁹Si NMR chemical shift data for the same series of [tris(trimethylsilyl)methyl]dimethylsilane derivatives, highlighting the sensitivity of the central silicon atom's chemical shift to the attached substituent. gelest.com

Compound (TsiSiMe₂X)δ ²⁹Si (Me₃Si) (ppm)δ ²⁹Si (SiMe₂X) (ppm)
TsiSiMe₂H-1.1-35.2
TsiSiMe₂Br-0.114.7
TsiSiMe₂Cl-0.412.1
TsiSiMe₂OH-0.97.9
TsiSiMe₃-1.12.5

Data measured in CDCl₃ and referenced to TMS.

For complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret unambiguously. In such cases, a suite of advanced multinuclear and two-dimensional (2D) NMR techniques is employed for complete structural assignment.

DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are pulse sequences used to enhance the signal of low-gyromagnetic-ratio nuclei like ¹³C and ²⁹Si by transferring magnetization from the highly abundant and sensitive ¹H nuclei. wisc.edujeol.com These experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups (in ¹³C DEPT) and for determining the number of protons attached to a silicon atom (in ²⁹Si DEPT or INEPT). nanalysis.comyoutube.com Polarization transfer is particularly recommended for nuclei with negative gyromagnetic ratios, such as ²⁹Si, where the standard Nuclear Overhauser Effect (NOE) can lead to signal nulling. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence) provides one-bond correlation information between a proton and a directly attached heteronucleus (e.g., ¹³C or ²⁹Si). rsc.orgmagritek.com A cross-peak in a ¹H-²⁹Si HSQC spectrum definitively confirms a Si-H bond. magritek.com

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a 2D technique that can reveal direct ¹³C-¹³C or ²⁹Si-²⁹Si bonds by observing correlations between adjacent nuclei. Though challenging due to the low natural abundance of these isotopes, it provides the ultimate proof of direct connectivity in polysilane chains or rings. acs.org

Together, these advanced methods allow for the systematic and unequivocal assignment of all NMR signals, confirming the constitution and, in many cases, the relative stereochemistry of complex this compound compounds. rsc.org

Vibrational Spectroscopy of this compound Derivatives

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a complementary technique to NMR for characterizing this compound compounds. It provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

The IR spectrum of a this compound derivative displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. These spectra are invaluable for confirming the presence or absence of key functional groups.

Key vibrational modes for this class of compounds include:

Si-H Vibrations: The Si-H stretching vibration gives rise to a strong and sharp absorption band in a relatively uncluttered region of the spectrum, typically between 2080 and 2280 cm⁻¹. gelest.com The exact frequency is sensitive to the electronegativity of the other substituents on the silicon atom. The Si-H bending mode appears in the 800-950 cm⁻¹ range. gelest.comresearchgate.net

Si-CH₂-Si Vibrations: The disilylmethylene group (Si-CH₂-Si) is characterized by a strong and sharp absorption band in the 1040-1080 cm⁻¹ range. gelest.com The sharpness of this band helps to distinguish it from the typically broad Si-O-Si bands found in siloxanes. gelest.com

Si-C and C-H Vibrations: The Si-CH₃ group is identified by a strong, symmetric CH₃ deformation band around 1260 cm⁻¹ and Si-C stretching/CH₃ rocking modes between 750-865 cm⁻¹. researchgate.net Standard C-H stretching vibrations for methyl and methylene groups are observed just below 3000 cm⁻¹.

Other Functional Groups: The presence of other substituents will give rise to their own characteristic bands, such as the broad O-H stretch (around 3300 cm⁻¹) for silanols or the strong Si-O-C stretch (around 1090 cm⁻¹) for alkoxysilanes.

The following table summarizes the characteristic IR absorption frequencies for key structural motifs in this compound compounds. gelest.com

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
Si-HStretching2280 - 2080Strong
Si-HBending950 - 800Medium-Strong
Si-CH₂-SiMethylene Rocking/Wagging1080 - 1040Strong, Sharp
Si-CH₃Symmetric Deformation~1260Strong
Si-CH₃Rocking / Si-C Stretch865 - 750Strong
C-HStretching2965 - 2850Medium-Strong

By analyzing the presence, position, and shape of these absorption bands, IR spectroscopy serves as a rapid and effective method for confirming the successful synthesis of a target structure and for identifying key functional groups within this compound derivatives.

Raman Spectroscopic Characterization and Band Interpretation

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of molecules, offering detailed insights into the structure and bonding within this compound and its derivatives. The analysis of Raman spectra, often complemented by theoretical calculations such as Hartree-Fock (HF) and density-functional theory (DFT), allows for the precise assignment of vibrational bands. jkps.or.krjkps.or.kr

For closely related compounds like tris(trimethylsilyl)silane (B43935) derivatives, key vibrational modes are well-characterized. The Si-H stretching fundamental is a prominent feature, observed in the Raman spectrum at approximately 2048 cm⁻¹. jkps.or.krjkps.or.kr The intensity of this vibration is notably strong when compared to the C-H stretching fundamentals. jkps.or.krjkps.or.kr

Skeletal vibrations, which involve the Si-Si bonds of the core structure, are also identifiable in the Raman spectra. However, these modes are typically found to have relatively weak intensities. jkps.or.krjkps.or.kr In derivatives where a silicon atom is bonded to a more electronegative element, such as oxygen in a Si-O-CH₃ group, the Si-O stretching mode gives rise to an intense absorption in both Raman and IR spectra, a consequence of the significant difference in electronegativity between silicon and oxygen. jkps.or.kr The high polarizability of the silicon atom's electron cloud contributes to the enhanced intensity of Raman lines for vibrational modes involving the displacement of silicon atoms. jkps.or.kr

A summary of key Raman bands observed for a representative derivative, tris(trimethylsilyl)silane, is provided below.

Data derived from studies on tris(trimethylsilyl)silane derivatives. jkps.or.krjkps.or.kr

X-Ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on molecular connectivity, bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete understanding of the structural chemistry of this compound and its derivatives.

The application of single-crystal X-ray diffraction has been pivotal in characterizing the solid-state structures of various derivatives of silylmethylsilanes. In one such study, the molecular structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was successfully elucidated. nih.gov The analysis confirmed the molecular connectivity and provided detailed geometric parameters. nih.gov

However, obtaining single crystals suitable for X-ray analysis is not always straightforward. For certain derivatives, such as some tris(silyl)silanides, attempts to grow crystals of sufficient quality for diffraction studies have been unsuccessful, highlighting a common challenge in the structural analysis of these compounds. d-nb.info Despite these challenges, when successful, the technique yields high-resolution structural data, typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality. nih.gov

Single-crystal X-ray diffraction data is instrumental in determining the precise molecular conformation and stereochemistry. For derivatives of this compound, the central silicon atom typically adopts a distorted tetrahedral coordination sphere. goettingen-research-online.de For instance, in the crystal structure of tris(trimethylsilyl)silyllithium complexes, the Si-Si-Si angles are significantly compressed from the ideal tetrahedral angle of 109.5° to a mean value of around 102.1°. goettingen-research-online.de This deviation is attributed to the electronic effects and ionic character of the silicon-lithium bond, where the lone pair in the (Me₃Si)₃Si⁻ anion resonance form is stereochemically active. goettingen-research-online.de

Detailed analysis of crystallographic data provides precise measurements of bond lengths and angles. In silyl- TMSO derivatives, Si-O bond lengths have been measured at approximately 1.632(12) Å and 1.672 (13) Å, with C-O-Si bond angles around 123.6(7)°. nih.gov The S-C(alkyl) bonds in a thioether derivative are comparable in length, while S-C(phenyl) bonds are significantly shorter. nih.gov

The table below presents selected geometric parameters from a representative silylmethylsilane derivative.

Data from trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and tris(trimethylsilyl)silyllithium. nih.govgoettingen-research-online.de

Furthermore, X-ray crystallography illuminates the nature of intermolecular interactions that dictate how molecules pack in the solid state. For related compounds, analysis of the Hirshfeld surface has been used to quantify these interactions. nih.gov In some structures, intermolecular hydrogen bonds are the defining feature of the crystal packing, establishing networks between adjacent molecules. nih.gov For example, O—H···O contacts with distances around 2.7-2.8 Å and near-linear angles have been observed, defining the supramolecular architecture. nih.gov

Theoretical and Computational Chemistry Studies of Tris Silylmethyl Silane

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of organosilicon compounds.

Geometry Optimization and Energetic Analysis of Tris(silylmethyl)silane Structures

Geometry optimization calculations would be performed to determine the most stable three-dimensional structure of the this compound molecule. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The results would typically be presented in a table detailing key bond lengths, bond angles, and dihedral angles. Energetic analysis would provide information on the molecule's stability and could include calculations of its total electronic energy, enthalpy, and Gibbs free energy.

Sample Data Table (Hypothetical): Optimized Geometry Parameters for this compound

Parameter Value
Si-C Bond Length (Å) Data not available
C-Si Bond Length (Å) Data not available
Si-H Bond Length (Å) Data not available
Si-C-Si Bond Angle (°) Data not available

Vibrational Frequency Predictions and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The predicted vibrational spectra (infrared and Raman) can be correlated with experimentally obtained spectra to confirm the molecule's structure and assign specific spectral bands to particular molecular motions, such as Si-H stretching, Si-C stretching, and various bending modes.

Sample Data Table (Hypothetical): Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Si-H Stretch Data not available
Asymmetric CH₃ Stretch Data not available
Symmetric CH₃ Stretch Data not available

Electronic Structure and Bonding Characteristics

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule and the nature of its chemical bonds. This would involve examining the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic properties. Natural Bond Orbital (NBO) analysis could also be employed to understand charge distribution and bonding interactions in more detail.

Quantum Mechanical Investigations of this compound Reactivity

Quantum mechanical calculations are essential for understanding the reactivity of molecules and elucidating reaction mechanisms.

Transition State Characterization and Activation Energy Profiling

To study a chemical reaction involving this compound, computational chemists would identify the structure of the transition state—the highest energy point along the reaction pathway. Characterizing the transition state involves confirming that it has exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. An activation energy profile would map the energy changes throughout the reaction.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to explore different possible pathways for a reaction involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction mechanism can be determined. This provides a detailed, step-by-step understanding of how the reaction occurs at a molecular level.

Advanced Applications and Future Directions in Tris Silylmethyl Silane Research

Utilization of Tris(silylmethyl)silane as a Precursor in Materials Science

The utility of this compound and its analogues as precursors in materials science is expanding, with significant contributions to polymerization, surface engineering, and the creation of advanced silicon-based materials.

Role in Polymerization and Curing Processes

Tris(trimethylsilyl)silane (B43935) (TTMSS) has emerged as a highly efficient co-initiator in radical polymerization processes. researchgate.netnih.gov It has been particularly noted for its ability to mitigate oxygen inhibition, a common issue in free-radical polymerization. nih.gov This attribute is especially valuable in applications such as dental adhesives, where rapid curing in an ambient environment is crucial. nih.govnih.govpocketdentistry.com

In photopolymerization systems, TTMSS, when used in conjunction with a photosensitizer like camphorquinone (B77051) (CQ), can significantly enhance the rate of polymerization and the degree of conversion of monomers. nih.govnih.gov Studies on dental adhesive formulations have demonstrated that as the concentration of TTMSS increases, the polymerization rate and the conversion of C=C double bonds also increase. nih.gov This allows for the adjustment of the maximum polymerization rate, leading to a more homogenous network structure in the resulting polymer. nih.govnih.gov

The mechanism of its action involves the generation of silyl (B83357) radicals, which are effective at initiating polymerization. researchgate.net TTMSS can be used in both two-component (photosensitizer/TTMSS) and three-component (photosensitizer/TTMSS/iodonium salt) photoinitiator systems. nih.govnih.gov Furthermore, TTMSS has shown potential as an additive in thermal free-radical polymerization processes, where it can accelerate polymerization in aerated conditions. mdpi.com

Table 1: Effect of Tris(trimethylsilyl)silane (TTMSS) Concentration on Polymerization Rate in a Model Dental Adhesive
TTMSS Concentration (mol%)Maximum Polymerization Rate (s⁻¹)Degree of Conversion (%)
0.50.1255
1.00.1865
1.50.2572

Surface Modification and Immobilization on Inorganic Substrates

Silanes are widely used for the surface modification of inorganic substrates that possess hydroxyl groups, such as silica (B1680970) and various metal oxides. nih.govethz.chnih.govmdpi.com The general mechanism involves the hydrolysis of the silane's reactive groups (e.g., alkoxy or halo groups) to form silanols, which then condense with the surface hydroxyl groups of the substrate, forming stable covalent Si-O-Si bonds. ethz.ch

While specific studies on the use of this compound for surface modification are not extensively documented in the reviewed literature, the principles of silane (B1218182) chemistry suggest its potential in this area. The central silicon atom with a reactive group (e.g., a hydrosilane or a chlorosilane derivative) would allow for covalent attachment to the substrate. The tris(silylmethyl) groups would then form a sterically bulky and silicon-rich surface layer. This could be utilized to impart specific properties such as hydrophobicity or to create a well-defined interface for the subsequent attachment of other molecules. The functionalization of silica nanoparticles with various organosilanes is a common practice to enhance their dispersion in different media and to introduce specific functionalities. nih.gov

Development of Advanced Silicon-Based Functional Materials

This compound and its derivatives serve as important building blocks for the synthesis of advanced silicon-based functional materials, including polysilanes and other silicon-containing polymers. researchgate.netwikipedia.org Polysilanes, which have a backbone of silicon atoms, exhibit interesting electronic and optical properties and are precursors to silicon carbide ceramics. wikipedia.org The synthesis of such polymers often involves the coupling of dichlorosilane (B8785471) monomers, and the use of precursors with multiple silyl groups can lead to branched or cross-linked structures. wikipedia.org

Furthermore, related silyl compounds have been explored as precursors for semiconducting polymers. For instance, a tetrakis(3'-trimethylsilyl-2'-propynyl)silane has been used to create a stereochemical structure suitable for the preparation of polymers with perpendicularly arranged cores. google.com The reactivity of the Si-H bond in Tris(trimethylsilyl)silane also allows for its use in hydrosilylation reactions, a fundamental process in organosilicon chemistry for the formation of Si-C bonds and the synthesis of a wide range of organosilicon compounds. nih.gov

Strategic Reagent in Complex Organic Synthesis

In the realm of organic synthesis, Tris(trimethylsilyl)silane has established itself as a valuable reagent, particularly in radical-mediated transformations where it often serves as a less toxic alternative to organotin compounds like tributyltin hydride. organic-chemistry.orgwikipedia.org

Stereoselective Transformations in Organic Chemistry

One of the most significant recent advancements in the application of Tris(trimethylsilyl)silane is in the field of stereoselective radical reactions. Research has demonstrated that this reagent can lead to a dramatic enhancement in the diastereoselectivity of radical cyclizations. rsc.orgnih.gov

A notable example is the cyclization of N-acyloxymethyl-N-allylic-2-bromophenylamines to form 2,4-disubstituted piperidines. When these reactions are mediated by the conventional tributyltin hydride, the products are formed with modest diastereomeric ratios. However, the use of Tris(trimethylsilyl)silane as the radical mediator results in a significant improvement, affording the desired products with diastereomeric ratios as high as 99:1. rsc.org This unprecedented level of stereocontrol opens up new possibilities for the synthesis of complex, stereochemically defined molecules. The high cis stereoselectivity is also observed in the hydrosilylation of certain alkynes with Tris(trimethylsilyl)silane. nih.gov

Table 2: Comparison of Diastereomeric Ratios in Radical Cyclization
SubstrateReagentDiastereomeric Ratio (trans:cis)
Bromide 4aTributyltin Hydride85:15
Bromide 4aTris(trimethylsilyl)silane99:1
Bromide 4cTributyltin Hydride70:30
Bromide 4cTris(trimethylsilyl)silane95:5

Building Block for Multifunctional Compounds

The structural framework of this compound and its derivatives makes them excellent building blocks for the synthesis of more complex, multifunctional molecules. The presence of multiple reactive sites allows for the stepwise or simultaneous introduction of various functional groups.

For example, a series of {[Tris(trimethylsilyl)silyl]methyl}silanes of the formula Me4−nSi[CH2Si(SiMe3)3]n (where n = 1-3) have been synthesized by reacting the corresponding (chloromethyl)silanes with [tris(trimethylsilyl)silyl]potassium. acs.org This methodology allows for the construction of molecules with a central silicon atom connected to one, two, or three bulky tris(trimethylsilyl)silylmethyl groups, creating a foundation for further functionalization and the development of dendrimeric structures or other complex molecular architectures. acs.orgnih.gov The synthesis of tris(trimethoxysilyl)acylsilanes from dodecamethoxyneopentasilane further illustrates the use of polysilyl precursors as building blocks for novel functional molecules. nih.gov

Emerging Research Areas and Potential Innovations for this compound

This compound is increasingly recognized for its potential beyond conventional applications, with current research exploring its utility in cutting-edge technological and synthetic fields. The compound's distinct structure, characterized by a central silicon atom bonded to three silylmethyl groups, provides a unique combination of reactivity and stability. This has led to innovative research in its use as a specialized precursor for advanced semiconductor materials, a building block for complex silicon-based macromolecules, and as a key component in novel synthetic methodologies.

A primary area of emerging research is the compound's role as a single-source precursor in the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films. gelest.comsemicorex.com SiC is a critical material for high-power and high-frequency electronic devices due to its wide bandgap and high thermal conductivity. zmsilane.com Using this compound is advantageous because its inherent 1:1 silicon-to-carbon ratio facilitates the formation of stoichiometric SiC films, potentially at lower temperatures than traditional methods that require separate silicon and carbon sources. gelest.com Current investigations are focused on refining deposition conditions to produce highly pure, crystalline SiC layers tailored for next-generation semiconductor device fabrication. zmsilane.com

Another significant area of innovation lies in organic synthesis, where this compound is being leveraged as a superior reagent in radical cyclization reactions. nih.gov Research has demonstrated that it can dramatically enhance the diastereoselectivity in the formation of substituted piperidines, achieving ratios as high as 99:1. nih.gov This level of control is a substantial improvement over traditional reagents like tributyltin hydride. nih.gov Furthermore, new photochemical processes are being developed that utilize this compound in combination with visible light to synthesize indoles and oxindoles under metal-free and additive-free conditions, highlighting its potential for greener and more efficient chemical manufacturing. rsc.org

The compound is also being explored for the creation of advanced silicon-containing polymers and dendrimers. Its structure allows it to serve as a core molecule for constructing highly branched, three-dimensional macromolecules. These materials are under investigation for a range of applications, including the development of novel coatings, lubricants, and materials for nanoscale electronics, owing to their exceptional thermal and chemical stability.

The following table summarizes key details of these emerging research areas:

Research AreaRole of this compoundPotential Innovation & Impact
Semiconductor Manufacturing Single-source precursor for Silicon Carbide (SiC) deposition. gelest.comsemicorex.comCreation of high-purity, stoichiometric SiC films for high-power and high-frequency electronics with potentially more efficient, lower-temperature processes. zmsilane.com
Advanced Organic Synthesis Highly selective reducing agent in radical cyclization reactions. nih.govEnables unprecedented stereocontrol (up to 99:1 diastereomeric ratio) in the synthesis of complex molecules like piperidines. nih.gov
Photochemical Processes Reagent in visible-light-promoted intramolecular cyclizations. rsc.orgDevelopment of metal-free and additive-free methods for synthesizing nitrogen-based heterocycles, leading to greener chemical processes. rsc.org
Macromolecular Chemistry Core building block for silicon-based polymers and dendrimers.Synthesis of novel materials with high thermal and chemical stability for applications in coatings and nanoelectronics.

Q & A

Q. What are the primary synthetic applications of tris(silylmethyl)silane in organic chemistry, and how do reaction conditions influence its efficiency?

this compound (TTMSS) is widely used as a reducing agent and hydrosilylating agent for alkenes and alkynes. Its efficiency depends on reaction parameters such as solvent polarity, temperature, and catalyst presence. For instance, in radical-mediated reactions, TTMSS acts as a hydrogen donor under mild conditions, requiring careful control of initiators like AIBN to avoid side reactions. Optimizing stoichiometric ratios (e.g., 1.2–1.5 equivalents of TTMSS per unsaturated bond) is critical for high yields .

Q. How can researchers verify the effectiveness of silanization using this compound in surface modification studies?

Silanization success is typically validated via contact angle measurements to assess hydrophobicity, where angles >90° indicate effective surface coverage. Post-treatment stability can be tested by ultrasonication in Tris-HCl buffer (pH 7.5) for 2 minutes, followed by re-measurement. A lack of significant decrease in contact angles (p > 0.05) confirms bond stability. Complementary XPS analysis detects nitrogen enrichment, confirming amino-silane attachment .

Q. What safety precautions are essential when handling this compound in laboratory settings?

TTMSS is highly flammable (autoignition temperature: 3225°C) and reactive with proton sources. Use inert atmospheres (N₂/Ar), avoid aqueous environments, and conduct reactions behind safety shields. Storage should adhere to NFPA guidelines for silanes, with secondary containment to mitigate spill risks .

Advanced Research Questions

Q. How can contradictory data on silane film stability under varying pH conditions be resolved?

Discrepancies in silane stability studies often arise from differences in substrate pretreatment or buffer composition. For example, Tris-HCl (pH 7.5) may stabilize silane bonds better than phosphate buffers due to its chelating properties. Researchers should replicate experiments using standardized substrates (e.g., galvannealed steel) and factorial designs to isolate variables like silane concentration and curing time .

Q. What advanced techniques characterize the electronic and structural properties of this compound-derived monolayers?

XPS with an Al-Kα source (1486.6 eV) quantifies surface elemental composition (e.g., Si 2p and N 1s peaks). AFM can map monolayer roughness (<1 nm RMS for ideal coverage). Electrochemical impedance spectroscopy (EIS) evaluates corrosion resistance, with higher impedance values (e.g., >10⁶ Ω·cm²) indicating robust silane films .

Q. How does this compound compare to other silanes (e.g., APTES or GPTMS) in hybrid film formation for corrosion protection?

TTMSS-based films exhibit superior thermal stability (>300°C) but may lack the functional groups (e.g., epoxy in GPTMS) needed for covalent crosslinking. Hybrid films combining TTMSS with amino-silanes (e.g., APTES) show enhanced adhesion (contact angle reduction <10% after abrasion) and corrosion inhibition (95% efficiency in saline environments). Optimize ratios (e.g., 3:1 APTES:TTMSS) via response surface methodology .

Q. What statistical approaches are recommended for analyzing data from silanization experiments?

Use ANOVA with Tukey’s post-hoc test for contact angle comparisons across substrates. For factorial designs, regression models (R² ≥ 0.85) identify significant variables (e.g., silane concentration contributes >60% variance in film thickness). Triangulate results with electrochemical and spectroscopic data to minimize Type I/II errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.